

An In-depth Technical Guide on the Molecular Properties of Setastine

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Compound of Interest

Compound Name: Setastine

Cat. No.: B1680959

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Introduction

Setastine is a second-generation antihistamine distinguished by its high selectivity as a histamine H1 receptor antagonist.[1][2] Developed for the treatment of allergic conditions such as rhinitis and urticaria, it is structurally similar to clemastine but engineered to reduce sedative effects.[2][3][4] Unlike first-generation antihistamines, **Setastine** penetrates the blood-brain barrier poorly, leading to a non-sedative clinical profile.[2][5][6] This document provides a comprehensive overview of the molecular properties, pharmacodynamics, and key experimental evaluations of **Setastine**, intended for researchers and professionals in drug development.

Molecular and Physicochemical Properties

Setastine is a diarylmethane compound.[7][8] Its core structure consists of a 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane moiety.[1][7] The hydrochloride salt is the common pharmaceutical form.[3][9]

Chemical Identifiers

The following table summarizes the key chemical identifiers for **Setastine** and its hydrochloride salt.

Identifier	Setastine (Base)	Setastine Hydrochloride
CAS Number	64294-95-7[1][7]	59767-13-4[2][9]
IUPAC Name	1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane[1][2][7]	1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepan-1-ium;chloride[10]
SMILES	<chem>CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCC3</chem> [1][2]	<chem>c1cc(Cl)ccc1C(C)(c2ccccc2)OCCN3CCCCCCC3.Cl</chem> [10]
InChI Key	VBSPHZOBAOWFCL-UHFFFAOYSA-N[1]	YFCVXQAEHQJKQG-UHFFFAOYSA-N[11]
Synonyms	Loderix, Setastina, Setastinum[1][7]	EGIS-2062, EGYT-2062, Loderix[3][11]

Physicochemical Data

Quantitative physicochemical properties of **Setastine** are detailed below.

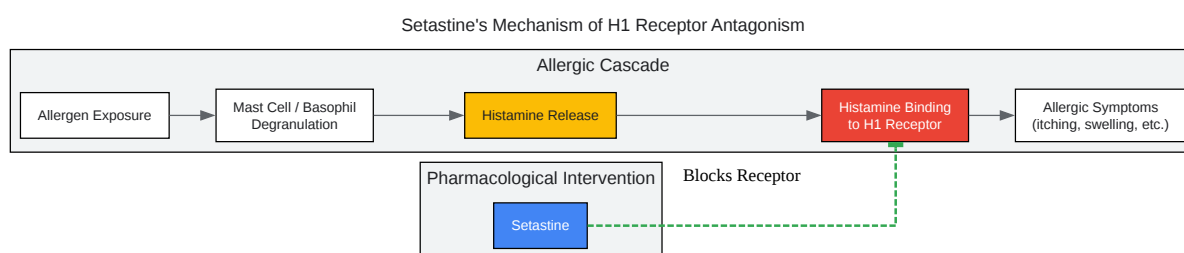
Property	Setastine (Base)	Setastine Hydrochloride
Molecular Formula	C22H28ClNO[1][2]	C22H28ClNO.HCl[3] or C22H29Cl2NO[11]
Molecular Weight	357.92 g/mol [1][2]	394.38 g/mol [3][9]
Exact Mass	357.1859 Da[1]	Not Available
Appearance	Solid powder[1]	Crystalline[4][12]
Melting Point	Not Available	170-171°C[4][12]
Solubility	Soluble in DMSO[1]	Not Available
XLogP3	5.3 - 5.4[8]	Not Available
Topological Polar Surface Area (TPSA)	12.5 Å²[7]	Not Available

Pharmacodynamics and Mechanism of Action

H1 Receptor Antagonism

The primary mechanism of action for **Setastine** is potent and highly selective antagonism of the histamine H1 receptor.[1][2][13] During an allergic reaction, histamine is released from mast cells and basophils, binding to H1 receptors on various cells.[5][13] This interaction triggers downstream signaling cascades that result in the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[13]

Setastine competitively binds to H1 receptors, preventing histamine from exerting its effects and thereby mitigating allergic symptoms.[5][13] As a second-generation antihistamine, it selectively targets peripheral H1 receptors and exhibits poor penetration of the blood-brain barrier, which accounts for its non-sedative properties.[5][6]



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Setastine intervenes by blocking the histamine H1 receptor.

Receptor Selectivity

A key feature of **Setastine** is its high selectivity for the H1 receptor. Studies have shown that it has no significant anticholinergic, antiadrenergic, or antiserotonergic effects.[2][6] This specificity contributes to its favorable safety profile by minimizing off-target side effects commonly associated with older antihistamines.

Anti-Inflammatory Properties

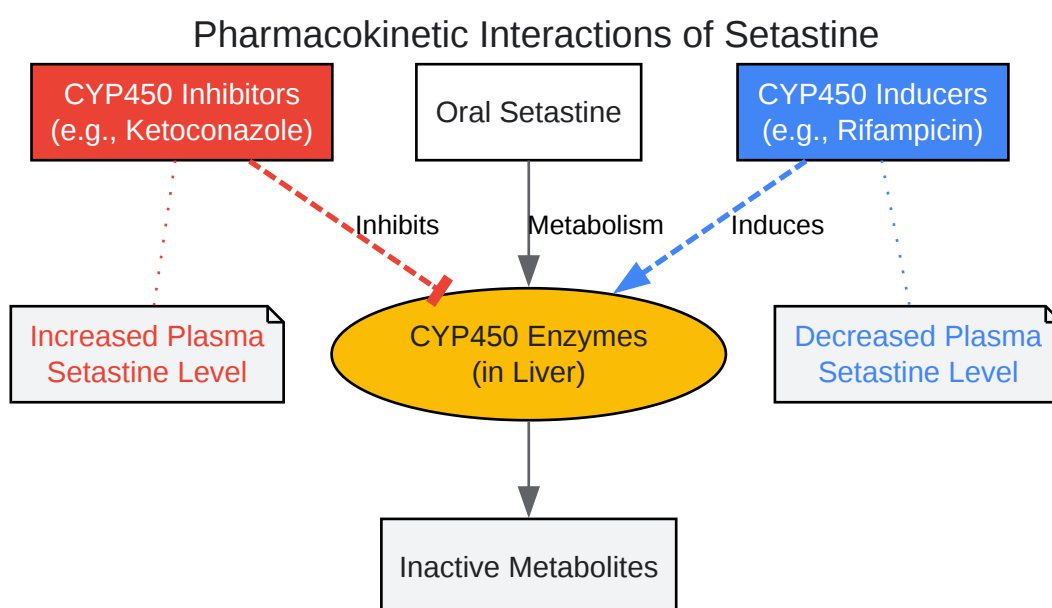
In addition to H1 receptor blockade, some research suggests that **Setastine** may possess anti-inflammatory properties.[5][13] It has been shown to stabilize mast cells, which could inhibit the release of other inflammatory mediators like leukotrienes and prostaglandins, further contributing to its therapeutic efficacy in managing allergic reactions.[13]

Pharmacokinetics and Metabolism

Setastine is administered orally and has a rapid onset of action, with symptom relief often occurring within 1 to 2 hours.[5][13] Its effects are long-lasting, with a duration of up to 24 hours, making it suitable for once-daily dosing.[5][6]

The metabolism of **Setastine** is a critical consideration, particularly regarding drug-drug interactions. It is metabolized by the cytochrome P450 (CYP450) enzyme system.[5]

- CYP450 Inhibitors (e.g., ketoconazole, erythromycin) can increase the plasma concentration of **Setastine** by slowing its metabolism, potentially increasing the risk of side effects.[5]
- CYP450 Inducers (e.g., rifampicin) may decrease the effectiveness of **Setastine** by accelerating its metabolism.[5]



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Setastine metabolism via CYP450 and potential drug interactions.

Experimental Evaluation

The antihistaminic activity and pharmacological profile of **Setastine** have been established through various preclinical and clinical experimental models. While detailed, step-by-step laboratory protocols are proprietary and not available in public literature, the principles of these key experiments are described below.

In Vitro Experimental Models

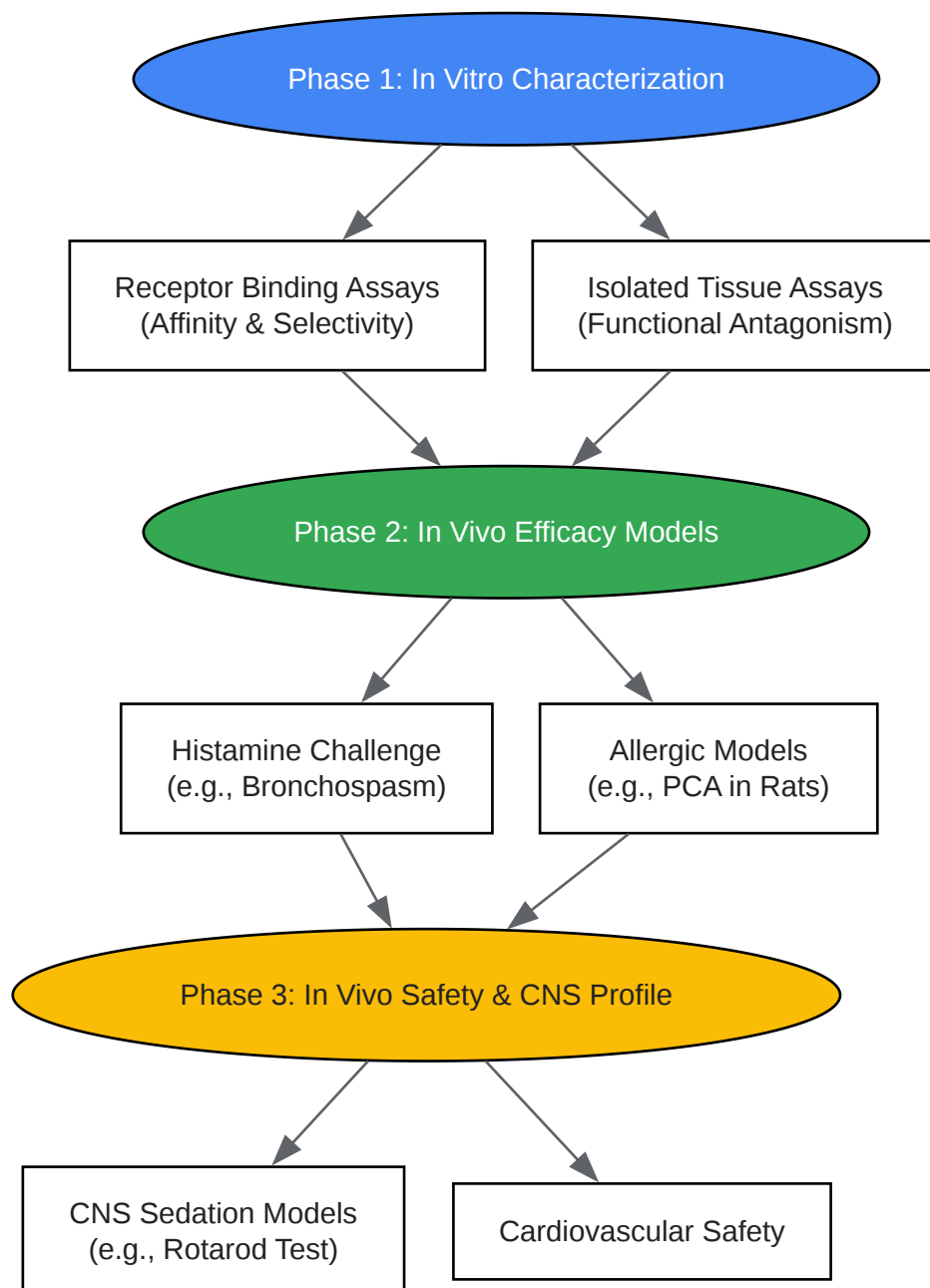
- **Receptor Binding Assays:** These assays are fundamental to determining the affinity and selectivity of a drug for its target receptor. For **Setastine**, competitive binding studies using radiolabeled ligands like [3H]-pyrilamine or [3H]-mepyramine are performed on tissues expressing H1 receptors (e.g., guinea-pig cerebellum or human cell lines).[6][14] The assay quantifies **Setastine**'s ability to displace the radioligand from the H1 receptor, allowing for the calculation of its binding affinity (Ki). Selectivity is assessed by running similar assays against a panel of other receptors (e.g., adrenergic, serotonergic, muscarinic).[6][14]
- **Isolated Tissue Assays:** The functional antagonist activity of **Setastine** is confirmed using isolated tissues, such as the guinea-pig ileum.[6] This tissue contracts in response to histamine. The experiment measures the ability of increasing concentrations of **Setastine** to inhibit histamine-induced contractions, demonstrating its functional antagonism at the H1 receptor.[6]

In Vivo Experimental Models

- **Histamine-Induced Lethality and Bronchospasm:** In animal models like guinea pigs, a high dose of histamine can induce lethal bronchospasm.[6] The efficacy of **Setastine** is evaluated by its ability to protect the animals from this effect when administered orally prior to the histamine challenge.[6]
- **Passive Cutaneous Anaphylaxis (PCA):** The PCA model in rats is used to evaluate anti-allergic effects.[6] An animal is sensitized with an antibody, and a subsequent intravenous injection of an antigen and a dye causes localized vascular permeability (a "wheal"). **Setastine**'s ability to inhibit this wheal formation demonstrates its effectiveness in blocking an IgE-mediated allergic response.

- CNS Sedation Models: To confirm its non-sedative profile, **Setastine** is compared to first-generation antihistamines in models that measure central nervous system (CNS) depression.[6] Common experiments include the rotarod performance test in mice, potentiation of ethanol-induced narcosis, and inhibition of amphetamine-induced hypermotility.[6] **Setastine** shows significantly weaker activity in these models compared to sedating antihistamines like clemastine.[6]

General Workflow for Preclinical Antihistamine Evaluation



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Logical workflow for the preclinical assessment of **Setastine**.

Conclusion

Setastine is a well-characterized second-generation H1 receptor antagonist with a molecular profile optimized for efficacy and safety. Its high selectivity for peripheral H1 receptors and poor blood-brain barrier penetration result in a potent anti-allergic effect without sedation. Key molecular properties, including its structure, high receptor affinity, and metabolic pathway via the CYP450 system, are critical data points for drug development professionals. The experimental models used to confirm its activity underscore its value as a non-sedative therapeutic agent for allergic diseases.

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